Cas no 31860-64-7 (2-Amino-3,2'-bipyridine)
2-Amino-3,2'-bipyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-3,2'-bipyridine
- [2,3'-Bipyridin]-2'-amine
-
- MDL: MFCD21234640
- Inchi: 1S/C10H9N3/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h1-7H,(H2,11,13)
- InChI Key: SNUBIAATHADXFP-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CN=C2N)=NC=CC=C1
2-Amino-3,2'-bipyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D633242-1g |
3-(PYRIDIN-2-YL)PYRIDIN-2-AMINE |
31860-64-7 | 95% | 1g |
$1385 | 2024-08-03 | |
| eNovation Chemicals LLC | D633242-1g |
3-(PYRIDIN-2-YL)PYRIDIN-2-AMINE |
31860-64-7 | 95% | 1g |
$1385 | 2025-02-19 | |
| eNovation Chemicals LLC | D633242-1g |
3-(PYRIDIN-2-YL)PYRIDIN-2-AMINE |
31860-64-7 | 95% | 1g |
$1385 | 2025-02-28 |
2-Amino-3,2'-bipyridine Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2-Amino-3,2'-bipyridine
Research Brief on 2-Amino-3,2'-bipyridine (CAS: 31860-64-7) and Its Applications in Chemical Biology and Pharmaceutical Research
2-Amino-3,2'-bipyridine (CAS: 31860-64-7) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its bipyridine scaffold and amino functional group, serves as a crucial building block in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes for biological imaging. The unique structural features of 2-Amino-3,2'-bipyridine enable it to interact with diverse biological targets, making it a valuable tool for medicinal chemists and researchers.
One of the most notable advancements in the application of 2-Amino-3,2'-bipyridine is its role in the design of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Recent research has demonstrated that derivatives of 2-Amino-3,2'-bipyridine exhibit potent inhibitory activity against specific kinases, such as cyclin-dependent kinases (CDKs) and tyrosine kinases. These findings have opened new avenues for the development of targeted therapies for cancer and inflammatory disorders. Moreover, the compound's ability to form stable complexes with metal ions has been exploited in the creation of metallodrugs with enhanced therapeutic efficacy.
In addition to its pharmacological applications, 2-Amino-3,2'-bipyridine has been utilized as a fluorescent probe in biological imaging. Its intrinsic fluorescence properties, combined with its ability to bind to specific biomolecules, make it an ideal candidate for visualizing cellular processes. Recent studies have employed this compound to track the localization and dynamics of proteins and nucleic acids in live cells, providing valuable insights into fundamental biological mechanisms. Furthermore, the compound's stability and compatibility with various imaging techniques have positioned it as a promising tool for diagnostic applications.
The synthesis and modification of 2-Amino-3,2'-bipyridine have also been the focus of recent research efforts. Innovative synthetic routes have been developed to improve the yield and purity of the compound, while structural modifications have been explored to enhance its bioactivity and selectivity. For instance, the introduction of electron-donating or electron-withdrawing groups at specific positions on the bipyridine ring has been shown to modulate its binding affinity to biological targets. These advancements have not only expanded the compound's utility but also provided a foundation for the rational design of next-generation therapeutics.
Despite the promising potential of 2-Amino-3,2'-bipyridine, challenges remain in its widespread adoption. Issues such as solubility, bioavailability, and off-target effects need to be addressed to fully realize its therapeutic benefits. Ongoing research is focused on optimizing the compound's physicochemical properties and evaluating its safety profile in preclinical models. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and translate the findings into clinical applications.
In conclusion, 2-Amino-3,2'-bipyridine (CAS: 31860-64-7) represents a versatile and valuable compound in the field of chemical biology and pharmaceutical research. Its diverse applications, ranging from drug discovery to biological imaging, underscore its importance as a tool for advancing scientific knowledge and developing novel therapies. Continued exploration of its properties and mechanisms of action will undoubtedly yield further breakthroughs, solidifying its role in the future of medicine and biotechnology.
31860-64-7 (2-Amino-3,2'-bipyridine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)